molecular formula C5H13ClN2O B2387136 N-(2-Aminoethyl)propionamide hydrochloride CAS No. 1384127-68-7

N-(2-Aminoethyl)propionamide hydrochloride

Cat. No.: B2387136
CAS No.: 1384127-68-7
M. Wt: 152.62
InChI Key: CUMVVCKRKBPCTI-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)propionamide hydrochloride:

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

Chemistry: Biology: Medicine: Industry:

Comparison with Similar Compounds

Similar Compounds: Uniqueness:

Biological Activity

N-(2-Aminoethyl)propionamide hydrochloride, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a dihydrochloride salt characterized by the following molecular formula: C5_5H12_{12}Cl2_2N2_2O, with a molecular weight of approximately 189.07 g/mol. The compound features an amide functional group, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. The precise molecular targets vary depending on the context of use, influencing its pharmacological effects.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that derivatives of this compound have shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Exhibited antifungal properties against Candida albicans and Fusarium oxysporum.

The Minimum Inhibitory Concentration (MIC) values for these activities range from 4.69 to 156.47 µM, indicating moderate to good efficacy .

Case Studies

  • Synthesis and Characterization : A study focused on synthesizing a new dipeptide analogue involving this compound demonstrated its potential in developing peptide-based radiopharmaceuticals for imaging tumors and infections. The synthesis involved liquid-phase methods and was characterized using techniques such as NMR spectroscopy .
  • Pharmacological Characterization : Another research article highlighted the compound's role in modulating calcium signaling pathways in cells, which is critical for various physiological functions. It showed that derivatives could inhibit store-operated calcium entry (SOCE), implicating their potential use in treating diseases associated with calcium dysregulation .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameChemical FormulaUnique Features
N-(2-Aminoethyl)propanamideC5_5H12_{12}N2_2OParent compound without hydrochloride
2-Amino-N-(2-aminoethyl)benzamide dihydrochlorideC9_9H12_{12}Cl2_2N4_4OContains a benzene ring, affecting biological activity
2-Amino-N-[2-(dimethylamino)ethyl]propanamideC7_7H16_{16}Cl2_2N2_2ODimethylamino group may enhance solubility

This table illustrates how structural variations impact biological activity and solubility, providing insights into the development of new derivatives with enhanced properties.

Properties

IUPAC Name

N-(2-aminoethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-2-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMVVCKRKBPCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384127-68-7
Record name N-(2-aminoethyl)propanamide hydrochloride
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